![molecular formula C32H36N8 B15160385 1,4-Piperazinedipropanamine, N,N'-bis(pyrrolo[1,2-a]quinoxalin-4-yl)- CAS No. 687638-36-4](/img/structure/B15160385.png)
1,4-Piperazinedipropanamine, N,N'-bis(pyrrolo[1,2-a]quinoxalin-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Piperazinedipropanamine, N,N’-bis(pyrrolo[1,2-a]quinoxalin-4-yl)- is a complex chemical compound that belongs to the class of piperazine derivatives. This compound features pyrrolo[1,2-a]quinoxaline groups, which are known for their diverse biological activities. The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Piperazinedipropanamine, N,N’-bis(pyrrolo[1,2-a]quinoxalin-4-yl)- involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. One common method involves the use of azaarenes and α,β-unsaturated aldehydes in the presence of amine and N-heterocyclic carbene (NHC) catalysts. The reaction proceeds through a Michael addition followed by a 3+2 cycloaddition and aromatization to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1,4-Piperazinedipropanamine, N,N’-bis(pyrrolo[1,2-a]quinoxalin-4-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as (diacetoxyiodo)benzene (PIDA).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: (diacetoxyiodo)benzene (PIDA) in toluene at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine-functionalized products .
科学的研究の応用
1,4-Piperazinedipropanamine, N,N’-bis(pyrrolo[1,2-a]quinoxalin-4-yl)- has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its unique structural features.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is explored for its potential use in the development of new materials and catalysts.
作用機序
The mechanism of action of 1,4-Piperazinedipropanamine, N,N’-bis(pyrrolo[1,2-a]quinoxalin-4-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .
類似化合物との比較
Similar Compounds
1,4-Bis(3-aminopropyl)piperazine: A simpler piperazine derivative with similar structural features but lacking the pyrrolo[1,2-a]quinoxaline groups.
Pyrrolopyrazine Derivatives: Compounds containing pyrrole and pyrazine rings, known for their diverse biological activities.
Uniqueness
1,4-Piperazinedipropanamine, N,N’-bis(pyrrolo[1,2-a]quinoxalin-4-yl)- is unique due to the presence of pyrrolo[1,2-a]quinoxaline groups, which confer distinct biological properties and enhance its potential as a therapeutic agent .
特性
CAS番号 |
687638-36-4 |
|---|---|
分子式 |
C32H36N8 |
分子量 |
532.7 g/mol |
IUPAC名 |
N-[3-[4-[3-(pyrrolo[1,2-a]quinoxalin-4-ylamino)propyl]piperazin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-amine |
InChI |
InChI=1S/C32H36N8/c1-3-11-27-25(9-1)35-31(29-13-5-19-39(27)29)33-15-7-17-37-21-23-38(24-22-37)18-8-16-34-32-30-14-6-20-40(30)28-12-4-2-10-26(28)36-32/h1-6,9-14,19-20H,7-8,15-18,21-24H2,(H,33,35)(H,34,36) |
InChIキー |
SEBCNQGDCFBGNY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCNC2=NC3=CC=CC=C3N4C2=CC=C4)CCCNC5=NC6=CC=CC=C6N7C5=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B15160306.png)
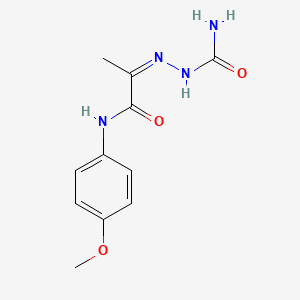
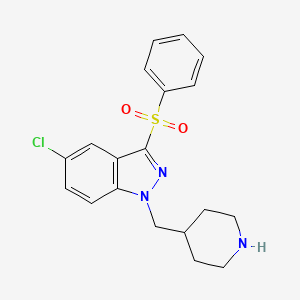
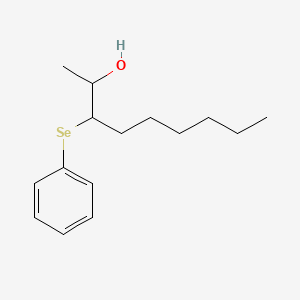
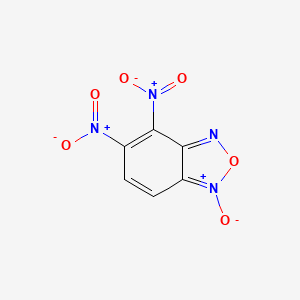
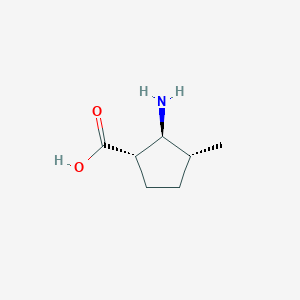
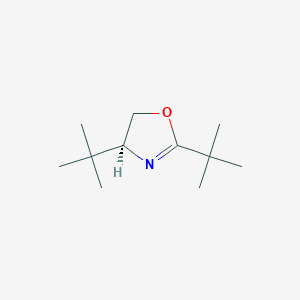
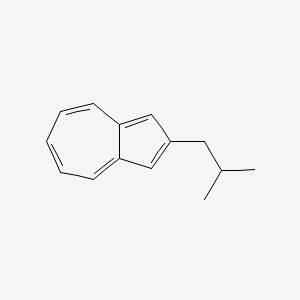
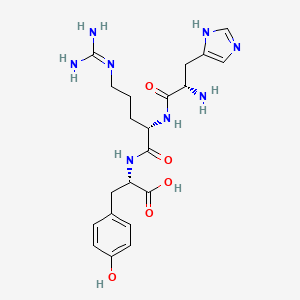
![3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol](/img/structure/B15160364.png)
![2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide](/img/structure/B15160368.png)
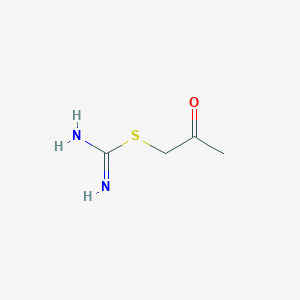

![2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane](/img/structure/B15160391.png)
